1,1,2,3-Tetramethyl-4-oxopiperidinium
CAS No.:
Cat. No.: VC13559730
Molecular Formula: C9H18INO
Molecular Weight: 283.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18INO |
|---|---|
| Molecular Weight | 283.15 g/mol |
| IUPAC Name | 1,1,2,3-tetramethylpiperidin-1-ium-4-one;iodide |
| Standard InChI | InChI=1S/C9H18NO.HI/c1-7-8(2)10(3,4)6-5-9(7)11;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | RMPWCUOVHGDGCC-UHFFFAOYSA-M |
| SMILES | CC1C([N+](CCC1=O)(C)C)C.[I-] |
| Canonical SMILES | CC1C([N+](CCC1=O)(C)C)C.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperidinium core with methyl groups at the 1-, 1-, 2-, and 3-positions and a carbonyl group at the 4-position. The quaternary nitrogen atom is positively charged, balanced by an iodide counterion. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 1,1,2,3-Tetramethylpiperidin-1-ium-4-one; iodide |
| Molecular Formula | |
| Molecular Weight | 283.15 g/mol |
| SMILES | CC1C(N+(C)C)C.[I-] |
| InChI Key | RMPWCUOVHGDGCC-UHFFFAOYSA-M |
The tetrahedral geometry around the nitrogen atom and the planar carbonyl group confer distinct electronic and steric properties, influencing its reactivity.
Synthesis and Mechanistic Pathways
Conventional Synthesis Routes
The synthesis typically involves two sequential steps:
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Methylation of Piperidine Precursors: Reaction of piperidine or its derivatives with methyl iodide () under basic conditions introduces methyl groups at the 1-, 2-, and 3-positions.
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Oxidation to Introduce the Carbonyl Group: Potassium permanganate () or similar oxidizing agents convert the 4-position CH group to a carbonyl (C=O).
For example:
Advanced Methodologies
Recent advances leverage oxoammonium salt chemistry. The Golubev disproportionation reaction, which converts nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to oxoammonium salts under acidic conditions, provides a template for analogous syntheses :
Adapting this method could enable the preparation of 1,1,2,3-tetramethyl-4-oxopiperidinium via controlled oxidation and methylation.
Applications in Organic Synthesis
Catalytic Roles
The compound’s quaternary ammonium structure makes it a potential phase-transfer catalyst. In reactions such as β-alkenylation of saturated N-heterocycles, similar derivatives facilitate the formation of exo-alkenyl lactams . For instance, 1-benzyl-3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)azepan-2-one (a structural analog) undergoes TiCl-mediated cyclization to yield pharmacologically relevant scaffolds .
Intermediate in Heterocyclic Chemistry
1,1,2,3-Tetramethyl-4-oxopiperidinium serves as a precursor to spin-labeled silatranes, which are studied for pharmacokinetic applications. Reaction with iodosilatrane introduces stable nitroxide radicals, enabling electron paramagnetic resonance (EPR) tracking in biological systems .
Future Research Directions
Biological Activity Profiling
Despite the scarcity of data, piperidinium analogs exhibit antipsychotic and anti-inflammatory properties. Screening 1,1,2,3-tetramethyl-4-oxopiperidinium against neurotransmitter receptors (e.g., dopamine D) could unveil therapeutic potential.
Green Chemistry Applications
Exploring its role in sustainable catalysis, such as in micellar or solvent-free systems, aligns with industrial trends toward eco-friendly processes.
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